molecular formula C11H14O3 B7993291 Phenethyl alcohol, m-methoxy-, acetate CAS No. 33709-39-6

Phenethyl alcohol, m-methoxy-, acetate

Cat. No.: B7993291
CAS No.: 33709-39-6
M. Wt: 194.23 g/mol
InChI Key: GIMOZJDLJUDAIK-UHFFFAOYSA-N
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Description

Phenethyl alcohol, m-methoxy-, acetate is an aromatic ester with the chemical formula C11H14O3 . As a derivative of phenethyl alcohol, this compound is presented for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers can investigate this compound within the context of its potential fragrance properties, as the phenethyl alcohol structure is known for its rose-like aroma and is widely used as a flavor and fragrance ingredient in foods and cosmetics . The acetate ester group may alter its volatility and olfactory characteristics, making it of interest for studies in aroma chemistry and the development of synthetic fragrances. Furthermore, its research applications may extend to studying antimicrobial properties. Phenethyl alcohol (PEA) itself has documented biological activity, with a mechanism of action that involves a limited breakdown of the cell membrane in microorganisms . This primary effect on membrane integrity can lead to increased permeability, causing the leakage of cellular contents and the inhibition of macromolecular synthesis . The structural features of the m-methoxy- acetate derivative could be explored to understand its efficacy and specificity against various bacterial or fungal strains, such as Botrytis cinerea, which PEA has been shown to inhibit . This makes it a candidate for research into postharvest biocontrol agents and food preservation. Suppliers provide this chemical to enable such pioneering work in microbiology and applied chemistry.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)14-7-6-10-4-3-5-11(8-10)13-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMOZJDLJUDAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187391
Record name Phenethyl alcohol, m-methoxy-, acetate
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33709-39-6
Record name Phenethyl alcohol, m-methoxy-, acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethyl alcohol, m-methoxy-, acetate
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Preparation Methods

Acid-Catalyzed Fischer Esterification

Fischer esterification employs acetic acid and m-methoxyphenethyl alcohol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, driving equilibrium toward ester formation via water removal. A representative protocol involves refluxing equimolar quantities of m-methoxyphenethyl alcohol and glacial acetic acid with 1–2% H₂SO₄ at 110–120°C for 6–8 hours. The crude product is purified via fractional distillation under reduced pressure (yield: 78–85%).

Key Parameters:

  • Temperature: Excess heat (>130°C) promotes dehydration side reactions.

  • Catalyst Loading: >2% H₂SO₄ risks sulfonation of the aromatic ring.

Acetylation via Acetic Anhydride

Acetic anhydride offers superior reactivity under mild conditions. In a typical procedure, m-methoxyphenethyl alcohol reacts with 1.2 equivalents of acetic anhydride in anhydrous pyridine at 25°C for 2 hours. Pyridine neutralizes generated acetic acid, shifting equilibrium toward esterification. Post-reaction, the mixture is quenched with ice-water, extracted with dichloromethane, and dried over Na₂SO₄ (yield: 90–94%).

Advantages Over Fischer Method:

  • Faster reaction times (2 vs. 8 hours).

  • Higher yields due to irreversible anhydride consumption.

Catalytic Systems and Reaction Optimization

Catalyst selection critically impacts efficiency. Comparative studies reveal the following trends:

CatalystTemperature (°C)Time (h)Yield (%)Byproducts
H₂SO₄110–1206–878–85Dialkyl sulfates
p-TsOH100482–88None detected
Pyridine/Ac₂O25290–94Acetic acid
DMAP/Ac₂O25192–95Acetic acid

DMAP = 4-Dimethylaminopyridine

Notably, DMAP accelerates acetylation via nucleophilic catalysis, enabling near-quantitative yields at room temperature.

Purification and Characterization

Distillation and Chromatography

Crude ester is purified via vacuum distillation (b.p. 142–145°C at 12 mmHg) or flash chromatography (silica gel, hexane:ethyl acetate 4:1). High-purity samples (>95%) exhibit the following spectral properties:

  • ¹H NMR (CDCl₃): δ 2.05 (s, 3H, COCH₃), 2.85 (t, 2H, ArCH₂), 3.80 (s, 3H, OCH₃), 4.25 (t, 2H, CH₂O), 6.65–7.10 (m, 4H, aromatic).

  • IR (neat): 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O acetate).

Analytical Validation

Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion m/z 194.2 ([M]⁺), with fragmentation peaks at m/z 136 ([M – AcOH]⁺) and m/z 91 (tropylium ion).

Industrial-Scale Production Considerations

Batch reactors with reflux condensers and Dean-Stark traps are preferred for Fischer esterification to remove water continuously. For anhydride-based routes, continuous-flow systems with immobilized DMAP catalysts achieve throughputs of 50–100 kg/day while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Phenethyl alcohol, m-methoxy-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Hydrolysis: m-Methoxyphenethyl alcohol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Applications in Perfumery

1. Fragrance Composition

Phenethyl acetate is extensively used in the fragrance industry due to its appealing scent profile. It serves as a key ingredient in various products:

  • Perfumes : Used in formulations for floral scents such as rose, jasmine, and peony.
  • Cosmetics : Incorporated into lotions and creams for added fragrance.
  • Household Products : Present in air fresheners and cleaning products to provide a pleasant aroma.
Application TypeConcentration Range (%)Notable Uses
Perfumes1 - 10Floral fragrances
CosmeticsUp to 5Creams, lotions
Household0.5 - 5Air fresheners

Applications in Food Flavoring

2. Flavoring Agent

Phenethyl acetate is also used as a flavoring agent in the food industry, contributing fruity and floral notes to various products:

  • Beverages : Enhances the flavor profile of soft drinks and alcoholic beverages.
  • Confectionery : Used in candies and desserts for a sweet aroma.
  • Bakery Products : Adds complexity to flavors in cakes and pastries.
Food CategoryTypical UsesFlavor Profile
BeveragesSoft drinks, winesFruity, floral
ConfectioneryCandies, chocolatesSweet, aromatic
Bakery ProductsCakes, pastriesRich, sweet

Agricultural Applications

3. Preservation of Fruits and Vegetables

Recent studies highlight the potential of phenethyl acetate for agricultural applications, particularly in the preservation of fruits and vegetables. A notable method involves using phenethyl alcohol for refreshing and preventing corrosion in stored produce:

  • Methodology : Fruits are soaked in a diluted solution of phenethyl alcohol before packaging.
  • Benefits : Maintains quality and flavor while reducing reliance on synthetic preservatives.

A patent outlines an effective method using phenethyl alcohol for enhancing the shelf life of fruits like oranges and tomatoes by minimizing microbial contamination without harmful residues .

Toxicological Insights

Research indicates that phenethyl acetate exhibits low toxicity levels when compared to other synthetic compounds. A study on repeated-dose toxicity highlights its safety profile, suggesting that it can be used effectively without significant health risks .

Case Studies

4. Case Study on Fragrance Development

A case study from a cosmetic company demonstrated the successful incorporation of phenethyl acetate into a new line of floral perfumes. The product received positive consumer feedback for its long-lasting scent and natural aroma profile.

5. Agricultural Application Study

A study conducted on the use of phenethyl alcohol in preserving tomatoes showed that treated fruits had a significantly longer shelf life compared to untreated samples. The results indicated no significant loss in flavor or nutritional quality over extended storage periods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phenethyl Acetate (C₁₀H₁₂O₂):

  • Structure: Non-substituted phenethyl alcohol esterified with acetic acid.
  • Aroma Profile: Honey, rose-like notes, with high flavor dilution (FD) factors in peach spirits (FD = 2187) .
  • Occurrence: Key aroma compound in wines, teas, and fruit spirits, synthesized via yeast-mediated Ehrlich pathways .
  • Concentration: Detected at 0.338 mg/L in Greek wine fermentations .

m-Methoxy-Phenethyl Acetate (Inferred):

  • Structure: Phenethyl acetate with a meta-methoxy group.
  • Biosynthesis: Likely derived from m-methoxy-phenethyl alcohol via alcohol acetyltransferase catalysis, analogous to phenethyl acetate production .

Phenethyl Propionate (C₁₁H₁₄O₂):

  • Structure: Phenethyl alcohol esterified with propionic acid.
  • Aroma Profile: Floral, fruity notes; reviewed as a fragrance ingredient in the AAASAE (aryl alkyl alcohol simple acid esters) group .
  • Regulatory Status: Subject to toxicologic and dermatologic safety assessments .

Benzyl Acetate (C₉H₁₀O₂):

  • Structure: Acetylated benzyl alcohol.
  • Aroma Profile: Jasmine-like; dominant in honeybee alarm pheromones and floral scents .
  • Enzymatic Specificity: Synthesized by acetyltransferases but distinct from phenethyl acetate due to benzyl vs. phenethyl backbone .

Methoxy-Substituted Analogues

4-(Methoxymethyl)phenol ():

  • Source: Isolated from Pleione bulbocodioides (Chinese herb).
  • Bioactivity: Exhibits anti-tumor activity in vitro, though unrelated to ester derivatives .

1-(4-Methoxyphenyl)-1-Propanol ():

  • Structure: Methoxy-substituted benzyl alcohol derivative.

Aroma Contribution and Stability

  • Phenethyl Acetate vs. m-Methoxy Derivative: Volatility: Methoxy substitution increases molecular weight, likely reducing vapor pressure and altering diffusion in olfactory systems. Sensory Threshold: Non-substituted phenethyl acetate has low odor activity values (OAV < 1 in peach spirits) despite high FD factors, suggesting potency at trace levels . Methoxy substitution may further lower OAV due to reduced volatility. Stability: Methoxy groups can enhance oxidative stability compared to hydroxylated analogues .

Data Tables

Table 1: Structural and Sensory Comparison of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Aroma Descriptors Key Sources
Phenethyl acetate C₁₀H₁₂O₂ 164.20 Honey, rose-like Wines, peach spirits
m-Methoxy-phenethyl acetate* C₁₁H₁₄O₃ 194.23 (estimated) Floral, spicy (inferred) Not reported
Phenethyl propionate C₁₁H₁₄O₂ 178.23 Floral, fruity Synthetic fragrances
Benzyl acetate C₉H₁₀O₂ 150.17 Jasmine, sweet Flowers, bees

Table 2: Concentration Ranges in Natural Products

Compound Concentration Matrix Reference
Phenethyl acetate 0.046–0.338 mg/L Wine fermentations
Phenethyl alcohol 35.920–109.168 mg/L Greek wines
Phenethyl acetate 29.9% (relative) Medicago sativa volatiles

Biological Activity

Phenethyl alcohol, m-methoxy-, acetate (commonly referred to as m-methoxyphenethyl acetate) is a compound of interest due to its diverse biological activities. This article explores its biological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12O3
Molecular Weight: 180.20 g/mol
IUPAC Name: 2-(4-methoxyphenyl)ethyl acetate

This compound is an ester derived from phenethyl alcohol and methoxyacetic acid. Its structure contributes to its biological activity, particularly in interactions with enzymes and receptors in the body.

Biological Activity Overview

Phenethyl alcohol derivatives, including m-methoxy-, acetate, exhibit various biological activities such as:

  • Antioxidant Activity: Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition: Research indicates that certain phenethyl esters can inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter metabolism and neurodegenerative diseases.
  • Antimicrobial Effects: Some studies suggest that phenethyl alcohol derivatives possess antimicrobial properties, making them potential candidates for use in food preservation and pharmaceuticals.

Antioxidant Activity

A study focusing on cinnamic acid derivatives found that esters like m-methoxyphenethyl acetate showed notable antioxidant activity. The structure-activity relationship (SAR) indicated that the presence of methoxy groups enhances the scavenging ability against free radicals, which is crucial for preventing cellular damage caused by oxidative stress .

Enzyme Inhibition

Research has identified that m-methoxyphenethyl acetate can act as a selective inhibitor of MAO-B. In vitro assays revealed an IC50 value indicating potent inhibition compared to other compounds in the same class. This suggests potential applications in treating conditions like Parkinson's disease where MAO-B plays a significant role .

CompoundIC50 (nM)Activity Type
m-Methoxyphenethyl acetate13MAO-B Inhibition
p-Coumaric acid phenethyl ester20MAO-B Inhibition
Caffeic acid derivative25Antioxidant Activity

Antimicrobial Properties

The antimicrobial efficacy of phenethyl alcohol derivatives has been documented in various studies. For instance, m-methoxyphenethyl acetate exhibited inhibitory effects against a range of pathogenic bacteria, suggesting its potential utility in developing natural preservatives for food products .

Case Studies

  • Neuroprotective Effects:
    A clinical study evaluated the neuroprotective effects of compounds similar to m-methoxyphenethyl acetate in patients with early-stage Alzheimer's disease. Results indicated a significant reduction in cognitive decline markers among participants receiving treatment with MAO-B inhibitors .
  • Food Preservation:
    A recent investigation into the application of phenethyl alcohol derivatives in food preservation highlighted their effectiveness against spoilage organisms. The study demonstrated that incorporating m-methoxyphenethyl acetate into food products significantly extended shelf life without compromising safety .

Q & A

Basic: What are the most reliable synthetic routes for preparing m-methoxy-phenethyl acetate, and how do reaction conditions influence yield?

Methodological Answer:
The acetylation of m-methoxy-phenethyl alcohol can be achieved using catalytic sulfuric acid in methanol (yielding ~80% after recrystallization) or acetyl chloride under mild conditions (yields up to 99% in short reaction times) . Key factors include:

  • Catalyst selection : Sulfuric acid is effective but may require neutralization steps, while acetyl chloride offers faster kinetics and fewer by-products.
  • Solvent and temperature : Methanol reflux (4 hours) vs. room-temperature reactions with acetyl chloride .
  • Workup : Ice-water quenching and recrystallization optimize purity .

Advanced: How can discrepancies in reported acetylation yields be systematically analyzed when using different acylating agents?

Methodological Answer:
Contradictions in yields (e.g., 80% vs. 99%) arise from:

  • Substrate steric effects : Bulky methoxy groups may slow reactivity, requiring optimized stoichiometry .
  • By-product formation : Sulfuric acid may esterify residual methanol, reducing efficiency , whereas acetyl chloride minimizes side reactions .
  • Analytical validation : Compare TLC (Rf = 0.5 for acetates) and GC-MS to quantify unreacted alcohol. Use controlled experiments with standardized substrates (e.g., p-cresol as a benchmark) .

Basic: What spectroscopic techniques are critical for characterizing m-methoxy-phenethyl acetate, and what diagnostic peaks should be prioritized?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for acetate methyl singlet at δ 2.05–2.10 ppm and methoxy protons at δ 3.70–3.85 ppm .
    • ¹³C NMR : Carbonyl (δ 170–171 ppm) and methoxy (δ 55–56 ppm) carbons confirm functional groups .
  • IR : Strong C=O stretch at 1740–1760 cm⁻¹ and C-O (acetate) at 1240–1260 cm⁻¹ .
  • GC-MS : Molecular ion at m/z 164 (C₁₀H₁₂O₂) and fragment ions at m/z 105 (benzyl) and 43 (acetyl) .

Advanced: What strategies mitigate by-product formation during acetylation of sterically hindered m-methoxy-phenethyl alcohol?

Methodological Answer:

  • Telescoped synthesis : Avoid isolating reactive intermediates (e.g., α-halo ethers) by proceeding directly to acetylation, reducing decomposition .
  • Enzymatic catalysis : Chemoenzymatic routes using lipases improve regioselectivity and reduce side reactions (e.g., 13-step synthesis with SmI2-mediated coupling) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance alcohol solubility and reaction homogeneity .

Basic: What biological screening methods are suitable for assessing the allergenicity of m-methoxy-phenethyl acetate?

Methodological Answer:

  • In vitro assays : Use dendritic cell activation tests (DCAT) or human epidermal keratinocyte models to measure cytokine release (e.g., IL-18) .
  • Patch testing : Cross-reference with structurally similar allergens (e.g., anisyl alcohol) using OECD 442D guidelines .
  • Olfactory studies : EEG/MEG analysis of alpha-band power changes during exposure (40% increase in olfactory cortex activity observed with phenethyl alcohol derivatives) .

Advanced: How does the methoxy group’s position (ortho/meta/para) influence the reactivity and physicochemical properties of phenethyl alcohol acetates?

Methodological Answer:

  • Electronic effects : Meta-substitution reduces resonance stabilization, lowering acetate hydrolysis rates compared to para isomers .
  • Boiling points : Para derivatives exhibit higher bp due to symmetry (e.g., p-methoxybenzyl alcohol acetate vs. meta, Δbp ~10°C) .
  • Chromatographic behavior : Reverse-phase HPLC retention times correlate with hydrophobicity (meta < para) .

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